1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea
CAS No.:
Cat. No.: VC17573809
Molecular Formula: C17H17ClF3N3OS
Molecular Weight: 403.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17ClF3N3OS |
|---|---|
| Molecular Weight | 403.8 g/mol |
| IUPAC Name | 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3-propan-2-yloxyphenyl)thiourea |
| Standard InChI | InChI=1S/C17H17ClF3N3OS/c1-10(2)25-13-5-3-4-12(7-13)24-16(26)23-9-15-14(18)6-11(8-22-15)17(19,20)21/h3-8,10H,9H2,1-2H3,(H2,23,24,26) |
| Standard InChI Key | PTTKUIWMYDXCBF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
1. Introduction to the Compound
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications, including biological activity as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis.
3. Synthesis
General Synthetic Pathway
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea typically involves:
-
Preparation of the pyridine derivative: The chlorinated pyridine with a trifluoromethyl group is synthesized or procured as a precursor.
-
Formation of the thiourea linkage: A reaction between the pyridine derivative and an isothiocyanate or amine derivative forms the thiourea group.
-
Substitution on the aromatic ring: The isopropoxyphenyl group is introduced via electrophilic substitution or coupling reactions.
Reaction Conditions
The reaction conditions often involve:
-
Solvents such as dichloromethane or ethanol.
-
Catalysts like triethylamine for nucleophilic substitution.
-
Mild heating (50–80°C) to promote thiourea bond formation.
4. Applications and Potential Uses
Medicinal Chemistry
Thioureas are widely studied for their biological properties:
-
Antimicrobial Activity: Compounds with similar structures have shown efficacy against bacterial and fungal strains.
-
Enzyme Inhibition: Thioureas can inhibit enzymes like urease or tyrosinase, making them candidates for drug development.
Agrochemicals
Pyridine derivatives are common in pesticides and herbicides due to their ability to disrupt metabolic pathways in pests.
Material Science
Compounds with trifluoromethyl groups exhibit unique electronic properties that could be useful in designing advanced materials.
5. Analytical Data
Spectroscopic Characterization
The compound can be characterized using:
-
NMR Spectroscopy:
-
Proton () and Carbon () NMR provide insights into the chemical environment of hydrogens and carbons.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as thiourea (C=S stretch).
-
Computational Studies
Molecular docking studies could predict its interaction with biological targets, aiding in drug design.
6. Safety and Handling
Toxicity
While specific toxicity data for this compound may not be available, related thioureas can exhibit moderate toxicity and require careful handling.
Storage
The compound should be stored in a cool, dry place, away from light and moisture to prevent degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume